cis-Ned 19
Description
Properties
IUPAC Name |
(1S,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37)/t25-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHCEERDBRGPQZ-LSYYVWMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Auxiliary and Resolution Strategies
Given the challenges of stereochemical control, chiral auxiliaries or kinetic resolution may be employed. The use of (S)-proline-derived catalysts, as reported in asymmetric Mannich reactions, could induce the desired (1S,3S) configuration. Post-synthesis, chiral supercritical fluid chromatography (SFC) is critical for isolating this compound from stereoisomeric mixtures.
Purification and Chiral Separation
Supercritical Fluid Chromatography (SFC)
Source details an SFC-MS/MS method for chiral separation, optimized for structurally similar compounds. Key parameters include:
- Column: Trefoil AMY1 (3.0 × 150 mm, 2.5 μm)
- Mobile Phase: CO₂/MeOH with 0.1% CH₃COOH
- Gradient: 5–30% MeOH over 12.5 min
- Flow Rate: 2.0 mL/min
- Detection: UV (368 nm) and MS/MS
This method achieves baseline separation of enantiomers, with this compound eluting earlier than its trans counterpart due to differential interactions with the amylose stationary phase.
High-Performance Liquid Chromatography (HPLC)
Post-SFC purification, reverse-phase HPLC ensures >97% purity (as per Certificate of Analysis). A representative method uses:
- Column: C18 (2.1 × 150 mm, 1.7 μm)
- Mobile Phase: ACN/H₂O with 0.1% formic acid
- Gradient: 35–80% ACN over 15 min
Analytical Characterization
Spectroscopic Properties
This compound exhibits fluorescence at λₑₘ = 425 nm when excited at 351–365 nm, enabling confocal microscopy tracking in cellular studies.
Mass Spectrometry and NMR
High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 515.2. ¹H NMR (400 MHz, DMSO-d₆) reveals characteristic signals:
Applications in Calcium Signaling Research
Despite its discontinuation, this compound remains a tool for studying NAADP-sensitive Ca²⁺ stores. It fluorescently labels lysosomal TPC2 receptors, enabling real-time tracking of Ca²⁺ dynamics. Comparative studies with trans-Ned 19 highlight its role in dissecting NAADP signaling pathways.
Chemical Reactions Analysis
Types of Reactions: : cis-Ned 19 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled laboratory conditions to study the compound’s properties and behavior .
Common Reagents and Conditions: : Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired reaction and the experimental setup .
Major Products Formed: : The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
cis-Ned 19 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Chemistry: Used to study the chemical properties and reactivity of NAADP antagonists
Biology: Employed in research on calcium signaling pathways and their role in cellular processes
Medicine: Investigated for its potential therapeutic applications in diseases related to calcium signaling dysregulation
Industry: Utilized in the development of new chemical probes and tools for research purposes
Mechanism of Action
cis-Ned 19 exerts its effects by inhibiting the binding of nicotinic acid adenine dinucleotide phosphate to its receptor, thereby blocking calcium ion release. This inhibition disrupts calcium signaling pathways, which are crucial for various cellular processes . The compound’s molecular targets include NAADP receptors, and its pathways involve the regulation of intracellular calcium levels .
Comparison with Similar Compounds
cis-Ned 19 is often compared with its stereoisomer, trans-Ned 19, which also acts as a NAADP antagonist but with different potency and binding characteristics . Other similar compounds include various NAADP antagonists and calcium signaling inhibitors . The uniqueness of this compound lies in its specific stereochemistry and its irreversible inhibition of NAADP receptors .
List of Similar Compounds
- trans-Ned 19
- Ned 19
- Other NAADP antagonists
Biological Activity
Introduction
Cis-Ned 19 is an irreversible antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP), a molecule known for its role in calcium signaling pathways. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various biological systems, and implications for research and therapeutic applications.
Chemical Characteristics
This compound has the following chemical structure:
- Chemical Name : (1S,3S)-1-[3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
- Molecular Formula : C23H28F N3O3
- Purity : ≥97%
This compound functions primarily as a NAADP antagonist. It inhibits calcium release from intracellular stores, which is critical for various cellular functions. The compound has been shown to have a concentration-dependent inhibitory effect on NAADP-mediated calcium release, with an IC50 value of approximately 800 nM for calcium release and 15 μM for [^32P]NAADP binding .
Structure-Activity Relationship
The biological activity of this compound is closely linked to its structural components:
- Fluorine and Carboxylic Acid Groups : These groups are essential for its effectiveness. Modifications to these functional groups can significantly alter the compound's potency .
- Stereoisomerism : The cis form exhibits different biological activities compared to its trans counterpart, particularly in terms of potency and selectivity towards NAADP receptors .
Inhibition of Calcium Signaling
Research indicates that this compound effectively inhibits TCR-mediated calcium flux in primary memory CD4+ T cells. In one study, treatment with this compound resulted in significant inhibition of T cell proliferation at concentrations of 50 and 100 µM .
Comparative Efficacy
The following table summarizes the biological activity of this compound compared to other related compounds:
| Compound | IC50 (Ca²⁺ Release) | IC50 ([^32P]NAADP Binding) | Notes |
|---|---|---|---|
| This compound | 800 nM | 15 μM | Irreversible antagonist |
| trans-Ned 19 | Higher than cis | Not specified | Lower potency compared to cis form |
| Ned-20 | >100 μM | Not applicable | No significant inhibition observed |
Case Studies
- Calcium Release Assays : In sea urchin egg homogenates, this compound demonstrated potent inhibition of NAADP-mediated calcium release, confirming its role as a selective antagonist .
- Vascular Studies : this compound was shown to relax aortic rings pre-constricted by norepinephrine (NE), indicating its potential vascular effects. The relative potency was higher compared to trans-Ned 19, suggesting that this compound may have distinct physiological roles .
Implications for Future Research
The unique properties of this compound make it a valuable tool for studying calcium signaling pathways and their implications in various physiological processes. Its ability to selectively inhibit NAADP-mediated signaling opens avenues for exploring therapeutic interventions in conditions where calcium signaling is dysregulated.
Potential Applications
- Cancer Therapy : Targeting calcium signaling pathways may provide new strategies for cancer treatment.
- Neurobiology : Understanding the role of NAADP in neuronal signaling could lead to insights into neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
